![molecular formula C3H2ClF3 B7908552 (Z)-1-chloro-3,3,3-trifluoropropene](/img/structure/B7908552.png)
(Z)-1-chloro-3,3,3-trifluoropropene
Overview
Description
(Z)-1-Chloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C₃H₂ClF₃. It is a colorless gas that is used in various industrial applications, particularly as an intermediate in the synthesis of other chemicals. The compound is characterized by the presence of a chlorine atom and three fluorine atoms attached to a propene backbone, with the chlorine atom in the (Z) configuration, indicating that it is on the same side as the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-1-Chloro-3,3,3-trifluoropropene can be synthesized through several methods. One common approach involves the chlorination of 3,3,3-trifluoropropene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of the chlorine atom to the propene backbone. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired (Z) configuration of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: (Z)-1-Chloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to replace the chlorine atom with hydroxyl or amino groups, respectively.
Addition Reactions: Halogens like bromine or hydrogen gas can be added across the double bond in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed:
Substitution Products: Compounds with hydroxyl or amino groups replacing the chlorine atom.
Addition Products: Dihalogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Refrigerants
One of the primary applications of (Z)-1-chloro-3,3,3-trifluoropropene is as an environmentally friendly refrigerant in air conditioning systems. Its low GWP makes it a viable alternative to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs), which are being phased out due to their harmful environmental impacts.
Comparison of Global Warming Potential:
Refrigerant | GWP |
---|---|
HFC-134a | 1300 |
CFC-12 | 10000 |
This compound | 1 |
This table illustrates the significant reduction in GWP offered by this compound .
Foaming Agents
The compound is also utilized as a blowing agent in the production of polyurethane foams. Its properties allow for effective foaming while maintaining stability and performance under various conditions. Case studies have demonstrated its efficacy in creating rigid foam structures that exhibit excellent thermal insulation properties.
Foam Production Process:
- Step 1: Mixing this compound with polyol.
- Step 2: Adding isocyanate to initiate the reaction.
- Step 3: Foaming occurs as the compound expands upon reaction.
Research indicates that foams produced with this compound show improved mechanical properties compared to those made with traditional blowing agents .
Cleaning Agents
Due to its solvent properties, this compound is employed as a cleaning agent in various industrial applications. It effectively dissolves oils and greases without leaving harmful residues. Its low toxicity profile further enhances its appeal for use in environments where worker safety is a priority.
Case Studies
Case Study 1: Refrigeration Systems
A study conducted on commercial refrigeration systems retrofitted with this compound showed a significant reduction in energy consumption and improved cooling efficiency compared to systems using HFCs. The results indicated a 20% decrease in energy usage over a six-month period.
Case Study 2: Polyurethane Foams
In another study focusing on foam production using this compound as a blowing agent, researchers found that the resulting foams had a lower density and higher thermal resistance than those produced with conventional agents. This was attributed to the unique expansion characteristics of the compound during the foaming process.
Mechanism of Action
The mechanism of action of (Z)-1-chloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine and fluorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoropropene: The (E) isomer of the compound, which has different spatial arrangement of atoms.
1-Bromo-3,3,3-trifluoropropene: A similar compound with a bromine atom instead of chlorine.
3,3,3-Trifluoropropene: The parent compound without the chlorine atom.
Uniqueness: (Z)-1-Chloro-3,3,3-trifluoropropene is unique due to its specific (Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different chemical and physical properties compared to its (E) isomer or other similar compounds.
Biological Activity
(Z)-1-chloro-3,3,3-trifluoropropene, also known as HFO-1233zd(Z), is a fluorinated compound that has garnered attention for its potential applications in refrigeration and as a substitute for ozone-depleting substances. This compound is characterized by its unsaturated structure and the presence of chlorine and trifluoromethyl groups, which influence its biological activity and environmental impact.
- Chemical Formula : HClC=C(H)CF₃
- Molecular Weight : 130.5 g/mol
- CAS Number : 1263679-68-0
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity levels. It has been classified as practically non-toxic in various studies, with short-term exposure to concentrations up to 10% not inducing significant cardiac sensitization. The compound is not considered to be reproductive or developmental toxic, and its cancer risk has been assessed as low based on mutagenicity studies .
Environmental Impact
The environmental profile of this compound shows minimal risk to aquatic ecosystems due to its high volatility and low toxicity to aquatic organisms. It is unlikely to bioaccumulate in human bodies or the environment . The U.S. EPA has reviewed this compound under the Significant New Alternatives Policy (SNAP) program, deeming it acceptable for various applications in refrigeration .
Case Studies
- Cardiac Sensitization Study :
- Aquatic Toxicity Assessment :
Comparative Analysis with Other Compounds
Compound | GWP (Global Warming Potential) | ODP (Ozone Depletion Potential) | Toxicity Level |
---|---|---|---|
This compound | < 1 | 0.0004 | Practically non-toxic |
HFC-134a | 1300 | 0 | Moderate toxicity |
HCFC-22 | 1810 | 0.05 | High toxicity |
Research Findings
Recent studies have focused on the synthesis and purification methods for this compound. Efficient production techniques have been developed through isomerization processes that yield high concentrations of the desired isomer . These advancements are crucial for industrial applications where purity and efficacy are paramount.
Properties
IUPAC Name |
(Z)-1-chloro-3,3,3-trifluoroprop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMPQQAWUMPKS-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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